REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[N:5][CH:6]=[C:7]([CH:11]=1)[C:8](O)=[O:9].C(N(CC)CC)C.ClC(OCC)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1C=CC=CC=1>[F:12][C:2]([F:1])([F:13])[C:3]1[CH:11]=[C:7]([CH2:8][OH:9])[CH:6]=[N:5][CH:4]=1 |f:3.4.5.6.7.8|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=NC=C(C(=O)O)C1)(F)F
|
Name
|
|
Quantity
|
0.802 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.548 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.88 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
CUSTOM
|
Details
|
to remove salts
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
TEMPERATURE
|
Details
|
cooled to −78° C
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
was quenched with water
|
Type
|
STIRRING
|
Details
|
stirred with 0.5N NaOH for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate (2×)
|
Type
|
WASH
|
Details
|
washed brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |